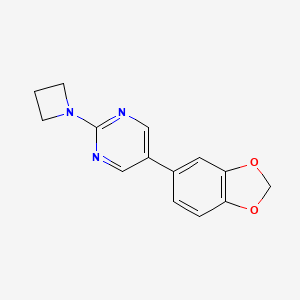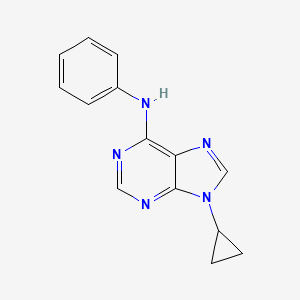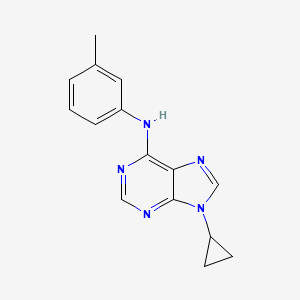![molecular formula C16H17N5O B6443198 N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2549055-57-2](/img/structure/B6443198.png)
N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methylimidazole group, and a pyrimidine group. These groups are common in many biological molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the imidazole and phenyl rings. The methoxy and methyl groups would likely be added in the final steps of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and imidazole rings are both aromatic, meaning they have a special stability due to the delocalization of electrons. The methoxyphenyl group is also aromatic .Applications De Recherche Scientifique
N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been studied for its potential application in a variety of scientific research areas. It has been shown to act as a cell-permeable inhibitor of the enzyme, acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. In addition, this compound has been used as an inhibitor of histone deacetylase (HDAC), which is involved in epigenetic regulation. It has also been studied for its application in the field of drug discovery and development, as it has been found to be a potent inhibitor of the enzyme, diacylglycerol acyltransferase (DGAT).
Mécanisme D'action
N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is believed to act as an inhibitor of the enzyme, acetyl-CoA carboxylase (ACC), by forming a covalent bond with the active site of the enzyme. This covalent bond is formed when the amino group of this compound reacts with the sulfhydryl group of the enzyme. This reaction then prevents the enzyme from performing its normal function and thus inhibits its activity. In addition, this compound has also been found to act as an inhibitor of histone deacetylase (HDAC) and diacylglycerol acyltransferase (DGAT) by binding to the active site of these enzymes and preventing them from performing their normal functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme, acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This inhibition of ACC activity can lead to an increase in the levels of free fatty acids in the body, which can have beneficial effects on lipid metabolism. In addition, this compound has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in epigenetic regulation. This inhibition of HDAC activity can lead to an increase in the expression of certain genes, which can have beneficial effects on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several advantages for use in laboratory experiments. In particular, it is a small molecule that is easily synthesized from commercially available starting materials and is cell-permeable, making it suitable for use in cell-based assays. In addition, this compound has been found to be a potent inhibitor of the enzymes, acetyl-CoA carboxylase (ACC), histone deacetylase (HDAC), and diacylglycerol acyltransferase (DGAT). However, there are some limitations to the use of this compound in laboratory experiments. In particular, it is not known whether the inhibition of these enzymes by this compound is reversible or irreversible, and it is also not known whether the inhibition of these enzymes by this compound is specific or non-specific.
Orientations Futures
The potential applications of N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine in scientific research are numerous and varied. Further research is needed to better understand the mechanism of action of this compound and the effects of its inhibition of various enzymes. In addition, further research is needed to determine the reversibility and specificity of the inhibition of these enzymes by this compound. Furthermore, further research is also needed to investigate the potential therapeutic applications of this compound and to develop new synthesis methods that are more efficient and cost-effective. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.
Méthodes De Synthèse
N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been synthesized from commercially available starting materials using a two-step procedure. The first step involves the reaction of 2-methoxyphenylacetonitrile with 2-methyl-1H-imidazole in the presence of potassium carbonate to form the intermediate, 2-methoxy-6-(2-methyl-1H-imidazol-1-yl)-pyrimidin-4-amine. The second step involves the reaction of the intermediate with methyl iodide in the presence of potassium carbonate to form the final product, this compound.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-17-7-8-21(12)16-9-15(19-11-20-16)18-10-13-5-3-4-6-14(13)22-2/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGQYZYPGOCPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)